Bienvenue dans la boutique en ligne BenchChem!

4-(2-Chloro-5-Iodobenzyl)Phenol

Empagliflozin Process Chemistry Halogen-Metal Exchange Reactivity Grignard Reagent Formation

4-(2-Chloro-5-Iodobenzyl)Phenol (CAS 1459754-32-5) is a halogenated phenolic compound featuring a benzyl core substituted with both chlorine and iodine atoms. Its molecular formula is C13H10ClIO, with a molecular weight of 344.58 g/mol.

Molecular Formula C13H10ClIO
Molecular Weight 344.57 g/mol
CAS No. 1459754-32-5
Cat. No. B3104075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-Iodobenzyl)Phenol
CAS1459754-32-5
Molecular FormulaC13H10ClIO
Molecular Weight344.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=C(C=CC(=C2)I)Cl)O
InChIInChI=1S/C13H10ClIO/c14-13-6-3-11(15)8-10(13)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2
InChIKeyKYERPXJVHWYNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-5-Iodobenzyl)Phenol (CAS 1459754-32-5): A Critical Halogenated Phenol Intermediate for SGLT2 Inhibitor Synthesis


4-(2-Chloro-5-Iodobenzyl)Phenol (CAS 1459754-32-5) is a halogenated phenolic compound featuring a benzyl core substituted with both chlorine and iodine atoms. Its molecular formula is C13H10ClIO, with a molecular weight of 344.58 g/mol . This compound is registered under REACH as an intermediate used exclusively in industrial synthesis [1]. Its primary documented role is as a key building block in the convergent synthesis of Empagliflozin, a sodium-glucose co-transporter-2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus [2]. Unlike broad-spectrum phenolic reagents, its value for procurement is strictly tied to its proven performance in a specific, patented synthetic sequence.

Why 4-(2-Chloro-5-Iodobenzyl)Phenol Cannot Be Simply Replaced by Other Halogenated Benzyl Phenols in Empagliflozin Manufacturing


The utility of 4-(2-Chloro-5-Iodobenzyl)Phenol is not based on general nucleophilic or electrophilic aromatic substitution, but on a highly specific, subsequent halogen-metal exchange reaction critical to the construction of the Empagliflozin C-aryl glycoside core. Generic substitution with analogous brominated intermediates (e.g., 4-[(5-bromo-2-chlorophenyl)methyl]phenol) or regioisomeric iodo-benzyl phenols (e.g., the ortho-substituted variant used for Dapagliflozin) leads to fundamentally different chemical reactivities that dictate process viability. As demonstrated in the primary literature, the C–I bond undergoes efficient I/Mg exchange under Knochel-type Grignard conditions, whereas the corresponding C–Br bond resists exchange and leads to decomposition, making the bromo analog unsuitable for the scalable manufacturing route [1]. Likewise, the para-phenol substitution pattern is essential for the subsequent SNAr and glycosidation steps specific to the Empagliflozin framework, precluding the use of ortho-isomers optimized for Dapagliflozin synthesis [2].

Quantitative Evidence for Selecting 4-(2-Chloro-5-Iodobenzyl)Phenol Over Its Closest Analogs for Process Development


I/Mg Exchange vs. Br/Mg Exchange: The Iodo Intermediate Enables Knochel Grignard Chemistry, the Bromo Analog Fails

In the key C-aryl glycoside bond-forming step of the Empagliflozin process synthesis, the aryl iodide intermediate derived from 4-(2-Chloro-5-Iodobenzyl)Phenol (aryl iodide 40) undergoes efficient I/Mg exchange with i-PrMgCl·LiCl (Knochel's reagent) at –20 °C, providing the active organometallic species for lactone addition. In contrast, the corresponding aryl bromide (derived from 2-chloro-5-bromobenzoic acid) failed to undergo Br/Mg exchange with i-PrMgCl·LiCl even at elevated temperatures up to 40 °C, resulting in decomposition instead of productive metalation [1]. The bromide required cryogenic n-BuLi lithiation, which is operationally hazardous and less amenable to large-scale production. This direct comparison establishes that the iodo intermediate is uniquely capable of enabling the mild, scalable Knochel Grignard protocol essential for metric-ton manufacturing [2].

Empagliflozin Process Chemistry Halogen-Metal Exchange Reactivity Grignard Reagent Formation

Regiochemical Specificity: Para-Phenol Substitution for Empagliflozin vs. Ortho-Phenol Substitution for Dapagliflozin

The para-substituted phenol architecture of 4-(2-Chloro-5-Iodobenzyl)Phenol is structurally mandated for the Empagliflozin synthetic pathway, which requires the phenol oxygen to ultimately form a diaryl ether linkage with (S)-3-hydroxytetrahydrofuran. In contrast, the ortho-isomer 2-(2-chloro-5-iodobenzyl)phenol is specifically recognized as a Dapagliflozin process impurity (Dapagliflozin Impurity 36) and key intermediate . While both isomers share the same molecular formula (C13H10ClIO) and similar molecular weight (343.95 g/mol for the ortho isomer), their synthetic fates are divergent. The para-isomer proceeds through Friedel-Crafts acylation with fluorobenzene to yield (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone, the essential benzophenone precursor for the Empagliflozin glycosidation sequence; the ortho-isomer is incompatible with this specific transformation [1]. This regiochemical specificity means that procurement of the wrong isomer yields material that cannot enter the validated Empagliflozin synthetic route.

Empagliflozin Impurity Profiling Dapagliflozin Intermediate Regiochemical Selectivity

Validated Synthetic Utility: 78.69% Yield and 97.7% HPLC Purity in Patent-Documented Empagliflozin Intermediate Preparation

A patent filed by Dr. Reddy's Laboratories (2017) for a crystalline form of Empagliflozin explicitly documents the preparation of 4-(2-chloro-5-iodobenzyl)phenol as an isolated, quality-controlled intermediate. Starting from 2-chloro-5-iodobenzoic acid (30 g), the compound was synthesized via a Friedel-Crafts acylation with anisole in chlorobenzene using oxalyl chloride and AlCl3, followed by silane reduction with TMDS. The final product was obtained as a white solid in 78.69% yield with an HPLC purity of 97.7% [1]. This patent-established synthetic procedure provides prospective users with a validated baseline for process development, quality specifications, and impurity profiling. No comparable patent documentation exists for the bromo analog in this specific crystalline Empagliflozin process, underscoring the iodo intermediate's privileged status as the validated manufacturing input.

Empagliflozin Crystalline Form Process Intermediate Purity Specification Patent Synthetic Procedure

REACH Regulatory Status: Strictly Registered as an Intermediate-Use-Only Substance

Under the EU REACH regulation, 4-(2-Chloro-5-Iodobenzyl)Phenol (EC No: 810-395-9) is registered with the specific use descriptor 'Intermediate use only' [1]. This regulatory designation imposes strict supply chain controls and documentation requirements that differentiate it from general-purpose halogenated phenols. For industrial procurers, this status signals a compound whose manufacturing, import, and downstream use are subject to specific regulatory oversight, ensuring traceability and compliance. Substances without this designation may not meet the same regulatory scrutiny for pharmaceutical intermediate applications, and using a non-REACH-registered analog in a GMP environment potentially introduces compliance risk. This provides a procurement-level differentiator based on regulatory assurance and supply chain integrity.

REACH Compliance Chemical Intermediate Regulation Industrial Chemical Procurement

Recommended Procurement and Application Scenarios for 4-(2-Chloro-5-Iodobenzyl)Phenol Based on Quantitative Evidence


Pilot-Plant and Commercial-Scale Empagliflozin API Manufacturing Requiring Knochel Grignard Chemistry

When scaling the C-aryl glycoside bond-forming step of Empagliflozin, the documented failure of the bromo analog under Knochel Grignard conditions (i-PrMgCl·LiCl) makes 4-(2-Chloro-5-Iodobenzyl)Phenol the mandatory intermediate choice. Only the iodo functionality enables productive I/Mg exchange at –20 °C, avoiding the cryogenic n-BuLi lithiation required by the bromide [1]. For metric-ton manufacturing, this translates directly to safer operations, lower energy costs, and a validated process window.

Regulatory-Compliant Impurity Reference Standard Preparation for Empagliflozin ANDA Filings

This compound is explicitly designated as Empagliflozin Impurity 114 (also referred to as E15 Iodide) [1]. Procuring high-purity 4-(2-Chloro-5-Iodobenzyl)Phenol enables analytical laboratories to prepare authentic impurity reference standards for HPLC method validation, forced degradation studies, and ANDA (Abbreviated New Drug Application) regulatory submissions. The ortho-isomer 2-(2-chloro-5-iodobenzyl)phenol cannot serve this function, as it corresponds to a Dapagliflozin impurity profile [2].

Process Development Using the Dr. Reddy's Patent-Validated Procedure as a Starting Point

Chemical development teams can leverage the patent-documented synthetic procedure yielding 4-(2-Chloro-5-Iodobenzyl)Phenol at 78.69% yield and 97.7% HPLC purity [1]. This provides a directly transferable baseline for process optimization, quality-by-design (QbD) studies, and specification setting. The absence of equivalent published data for the bromo or des-iodo analogs means that process development starting from those alternatives requires additional synthetic route scouting, increasing time and cost.

Academic and Industrial Research on Chemoselective Sequential Halogen Cross-Coupling Strategies

The presence of both C–Cl and C–I bonds on the benzyl ring creates a reactivity hierarchy for sequential cross-coupling reactions. The general reactivity order for Suzuki-Miyaura coupling is I > Br ≥ OTf >> Cl [1], enabling chemoselective functionalization at the iodo position while preserving the chloro substituent for a subsequent coupling step. This makes the compound a valuable substrate for investigating orthogonal coupling strategies in complex molecule synthesis, with direct relevance to pharmaceutical intermediate diversification.

Quote Request

Request a Quote for 4-(2-Chloro-5-Iodobenzyl)Phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.